7-Chloro-5-methoxythieno[3,2-b]pyridine
Description
Significance of Fused Heterocyclic Systems in Drug Discovery and Development
Fused heterocyclic compounds, which feature at least two rings sharing two or more atoms, are a cornerstone of medicinal chemistry. ijpsr.com Their rigid, three-dimensional structures provide a versatile framework that can be functionalized to interact with a high degree of specificity with biological targets. airo.co.in This structural complexity allows for the precise orientation of substituents, enhancing binding affinity and selectivity for enzymes, receptors, and other biomolecules. nih.gov The inherent properties of these ring systems, such as their electronic distribution and potential for hydrogen bonding, can also positively influence a drug candidate's pharmacokinetic profile, including its solubility and lipophilicity. researchgate.net Consequently, fused heterocycles are integral components in a wide array of approved drugs, spanning therapeutic areas from infectious diseases to oncology. ijpsr.comairo.co.in
Overview of Thienopyridines as a Privileged Scaffold in Medicinal Chemistry
Thienopyridines, a class of heterocyclic compounds composed of a thiophene (B33073) ring fused to a pyridine (B92270) ring, represent a "privileged scaffold" in medicinal chemistry. hmdb.ca This designation reflects their recurring presence in biologically active compounds. The thieno[3,2-b]pyridine (B153574) isomer, in particular, has garnered significant attention due to its diverse pharmacological activities. nih.govrsc.org The scaffold's unique electronic nature and structural rigidity make it an attractive starting point for the design of targeted therapies. nih.gov Derivatives of thieno[3,2-b]pyridine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netrsc.orgresearchgate.net Their ability to serve as potent inhibitors of key enzymes, such as protein kinases, underscores their importance in modern drug discovery. nih.gov
Historical Context of Thieno[3,2-b]pyridine Derivatives in Biological Studies
The biological investigation of thienopyridine derivatives has a rich history, most notably in the field of cardiovascular medicine. The development of antiplatelet agents like ticlopidine (B1205844) and clopidogrel, which are thienopyridine derivatives, marked a significant advancement in the prevention of thrombotic events such as heart attacks and strokes. wikipedia.orgnih.govangelfire.com These drugs function as irreversible inhibitors of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. researchgate.netwikipedia.org Building on this foundation, research has expanded to explore the potential of the thieno[3,2-b]pyridine scaffold in other therapeutic areas. Over the past two decades, numerous studies have highlighted the potential of these derivatives as inhibitors of various kinases involved in cancer progression and as agents against infectious diseases. nih.govmdpi.com For instance, substituted thieno[3,2-b]pyridines have been reported as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com More recent research has also identified thieno[3,2-b]pyridinone derivatives with potent activity against Mycobacterium tuberculosis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-methoxythieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGNOAYBDOTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=C1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504912 | |
| Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74695-46-8 | |
| Record name | 7-Chloro-5-methoxythieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Profile of 7 Chloro 5 Methoxythieno 3,2 B Pyridine
Synthesis and Structure
The specific synthesis of 7-Chloro-5-methoxythieno[3,2-b]pyridine is not extensively detailed in publicly available literature, suggesting it is likely a novel or specialized research compound. However, its structure can be inferred from its name and is confirmed by chemical databases. uni.lu The synthesis of related thieno[3,2-b]pyridine (B153574) derivatives often involves multi-step sequences. A common strategy for constructing the thieno[3,2-b]pyridine core is through the reaction of a substituted thiophene (B33073) with a reagent that forms the fused pyridine (B92270) ring. For example, the synthesis of various thieno[3,2-b]pyridones has been achieved via Sonogashira coupling of bromothiophenes with terminal alkynes, followed by an intramolecular C-N bond-forming reaction. researchgate.net The synthesis of substituted 7-aminothieno[3,2-b]pyridines has also been reported, providing a potential route for further functionalization. mdpi.com
The structure of this compound is characterized by a thiophene ring fused to a pyridine ring. A chloro group is substituted at the 7-position of the pyridine ring, and a methoxy (B1213986) group is present at the 5-position. uni.lu
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure. The presence of the chlorine atom and the methoxy group influences its polarity, solubility, and electronic characteristics. The molecular formula of the compound is C₈H₆ClNOS, and it has a monoisotopic mass of 198.98586 Da. uni.lu The predicted XlogP value, a measure of lipophilicity, is 2.9, suggesting moderate lipid solubility. uni.lu
| Property | Value |
| Molecular Formula | C₈H₆ClNOS |
| Monoisotopic Mass | 198.98586 Da |
| Predicted XlogP | 2.9 |
| SMILES | COC1=NC2=C(C(=C1)Cl)SC=C2 |
| InChI | InChI=1S/C8H6ClNOS/c1-11-7-4-5(9)8-6(10-7)2-3-12-8/h2-4H,1H3 |
| InChIKey | DYIGNOAYBDOTRR-UHFFFAOYSA-N |
| Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. uni.lu |
Reactivity and Stability
The reactivity of this compound is dictated by the electron distribution within its fused ring system and the nature of its substituents. The pyridine ring is generally electron-deficient, while the thiophene ring is electron-rich. The chlorine atom at the 7-position is a potential site for nucleophilic substitution reactions, a common transformation for introducing further diversity into heterocyclic scaffolds. The methoxy group at the 5-position can also be a site for chemical modification, such as demethylation to the corresponding pyridone. researchgate.net The stability of the compound under various conditions has not been extensively reported, but related thienopyridine derivatives are generally stable compounds.
Medicinal Chemistry and Biological Activity of Thieno 3,2 B Pyridine Compounds
Anticancer and Antitumor Research
The thieno[3,2-b]pyridine (B153574) nucleus has been identified as a privileged scaffold in the design of various kinase inhibitors and antiproliferative agents. Its rigid, planar structure provides a versatile template for the development of compounds that can interact with the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition Profiles
The Src family of non-receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, survival, and migration. The overexpression or overactivation of Src is implicated in the progression of several cancers. mdpi.com Consequently, the development of Src inhibitors is a key area of anticancer drug discovery. While specific data on 7-Chloro-5-methoxythieno[3,2-b]pyridine is not available, research has shown that derivatives of the thieno[3,2-b]pyridine scaffold can exhibit inhibitory activity against Src kinase. For instance, 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles have been synthesized and identified as inhibitors of Src. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several thieno[3,2-b]pyridine derivatives have been investigated as VEGFR-2 inhibitors. For example, substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have shown potential as inhibitors of VEGFR-2. mdpi.com Furthermore, a series of thieno[3,2-b]pyridine-based compounds were found to be potent inhibitors of both VEGFR-2 and c-Met, with IC50 values in the low nanomolar range. nih.gov
Below is a table of selected thieno[3,2-b]pyridine derivatives and their reported VEGFR-2 inhibitory activities.
| Compound Derivative Structure/Reference | VEGFR-2 IC50 (nM) |
| Thieno[3,2-b]pyridine derivative 1 nih.gov | Low nanomolar range |
| Thieno[3,2-b]pyridine derivative 2 nih.gov | Low nanomolar range |
Note: Specific structures for these derivatives are detailed in the cited literature.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell proliferation, invasion, and angiogenesis. Aberrant c-Met signaling is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop potent c-Met inhibitors. A series of thieno[3,2-b]pyridine-based inhibitors demonstrated low nanomolar IC50 values against c-Met in vitro and showed efficacy in in vivo tumor models. nih.gov Another study detailed N3-arylmalonamides based on the thieno[3,2-b]pyridine structure as inhibitors of both c-Met and VEGFR2. nih.gov
The following table presents the c-Met inhibitory activity of representative thieno[3,2-b]pyridine derivatives.
| Compound Derivative Structure/Reference | c-Met IC50 (nM) |
| Thieno[3,2-b]pyridine derivative A nih.gov | Low nanomolar range |
| Thieno[3,2-b]pyridine derivative B nih.gov | Low nanomolar range |
Note: Specific structures for these derivatives are detailed in the cited literature.
Haspin (haploid germ cell-specific nuclear protein kinase) is a protein kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This modification is essential for the proper alignment of chromosomes during mitosis. As such, Haspin has emerged as a novel and selective target in oncology. The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for the development of highly selective Haspin inhibitors. nih.gov By exploring the chemical space around this central core, researchers have identified potent and selective Haspin inhibitors, such as the compound MU1920, which serves as a quality chemical probe for studying Haspin's function. nih.govresearchgate.net However, it has been noted that Haspin inhibition alone may not be sufficient to induce a cytotoxic effect in cancer cells. nih.govresearchgate.net
The table below shows the Haspin inhibitory activity of some thieno[3,2-b]pyridine derivatives.
| Compound | Haspin IC50 (nM) |
| MU1464 researchgate.net | Data not specified |
| MU1668 researchgate.net | Data not specified |
| MU1920 nih.govresearchgate.net | Potent inhibition noted |
Note: Specific IC50 values for MU1464 and MU1668 were not provided in the referenced abstract, but they were highlighted as key examples of selective inhibitors.
Antiproliferative Activity in Diverse Human Tumor Cell Lines
Beyond specific kinase inhibition, various thieno[3,2-b]pyridine derivatives have demonstrated broad antiproliferative activity against a range of human tumor cell lines. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown antitumor potential against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, with low toxicity against non-tumorigenic mammary epithelial cells. mdpi.com The antiproliferative effects of these compounds are often evaluated using assays that measure the concentration required to inhibit cell growth by 50% (GI50).
The antiproliferative activity of selected thieno[3,2-b]pyridine derivatives is summarized in the table below.
| Compound Derivative | Cell Line | Antiproliferative Activity (GI50/IC50) |
| Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylate 2e mdpi.com | MDA-MB-231 | Active |
| Methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylate 2e mdpi.com | MDA-MB-468 | Active |
| Thieno[2,3-b]pyridine (B153569) derivative (2'-Me-3'-Cl substituted) mdpi.com | HCT-116 | 72-171 nM |
| Thieno[2,3-b]pyridine derivative (1'-naphthyl substituted) mdpi.com | MDA-MB-231 | 72-171 nM |
Note: The table includes data for the closely related thieno[2,3-b]pyridine scaffold to illustrate the broader potential of thienopyridines as antiproliferative agents.
Investigated Mechanisms of Action in Cancer Therapy
A significant mechanism through which thieno[3,2-b]pyridine derivatives exert their anticancer effects is by inducing cell cycle arrest, particularly at the G2/M phase. This disruption of the cell cycle prevents cancer cells from dividing and proliferating. For example, a study on thieno[2,3-b]pyridine derivatives, which are isomers of the thieno[3,2-b]pyridines, demonstrated that these compounds can induce G2/M arrest in MDA-MB-231 breast cancer cells. researchgate.net Similarly, other research on thieno[2,3-b]pyridine compounds showed that they promote G2/M arrest in prostate cancer cells. bioscientifica.com One study on a novel thieno[2,3-c]pyridine (B153571) derivative also found that it induced G2 phase arrest in cancer cells. mdpi.com While direct evidence for "this compound" is lacking, the consistent findings for related scaffolds suggest that this could be a plausible mechanism of action for this compound as well.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
While the thieno[2,3-b]pyridine scaffold has been investigated for its role in sensitizing cancer cells to treatment, specific research on this compound as a direct inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1) is not extensively detailed in the provided search results. However, related thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit DNA repair enzymes, which can be a strategy to enhance the efficacy of DNA-damaging cancer therapies. For instance, a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines were created to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), another key enzyme in DNA repair. nih.gov These compounds showed the ability to make lung cancer cells more susceptible to the topoisomerase I inhibitor topotecan. nih.gov This suggests that the broader thienopyridine class is of significant interest for its potential to interfere with DNA repair processes in cancer cells.
Angiogenesis Modulation
The modulation of angiogenesis, the formation of new blood vessels, is a critical target in cancer therapy. Derivatives of the thieno[3,2-b]pyridine scaffold have been identified as potent inhibitors of key signaling proteins involved in this process. Specifically, a series of thieno[3,2-b]pyridine-based compounds have demonstrated inhibitory activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. nih.govresearchgate.net Both c-Met and VEGFR2 are crucial for tumor growth and angiogenesis. The developed compounds showed low nanomolar IC50 values in in-vitro assays and the lead compound was effective in animal models of human tumors. nih.govresearchgate.net This highlights the potential of the thieno[3,2-b]pyridine core in the development of anti-angiogenic agents.
Therapeutic Potential for Genetic Disorders
The modulation of mGlu5 by NAMs has shown potential for treating genetic disorders like Fragile X syndrome. One mGlu5 NAM, which shares a similar mechanism of action with the thieno[3,2-b]pyridine series, is currently in Phase II clinical studies for the treatment of this condition. researchgate.net This suggests that the development of potent and selective mGlu5 NAMs, such as those based on the thieno[3,2-b]pyridine scaffold, could offer a promising therapeutic avenue for certain genetic disorders characterized by excessive glutamate (B1630785) signaling.
Modulation of Pre-mRNA Splicing for Familial Dysautonomia Treatment
Familial Dysautonomia (FD) is a rare, autosomal recessive genetic disorder that affects the development and survival of sensory, sympathetic, and parasympathetic neurons. The disease is caused by a point mutation in the IKBKAP gene, which leads to a defect in pre-mRNA splicing. This splicing error results in the production of a truncated, non-functional IKAP protein in a tissue-specific manner.
In the search for therapeutic agents for FD, small molecules that can modulate pre-mRNA splicing have emerged as a promising strategy. One such molecule that has been identified is RECTAS (Rectifier of Aberrant Splicing). focusbiomolecules.comrndsystems.com RECTAS was discovered through a high-throughput screen for compounds that could correct the aberrant splicing of the IKBKAP gene. focusbiomolecules.com It has been shown to restore the production of the full-length, functional IKAP protein in cells derived from FD patients. focusbiomolecules.com
It is important to note that the chemical structure of RECTAS (C₁₀H₈ClN₅O) is distinct from this compound (C₈H₆ClNOS). rndsystems.comuni.lu While both are heterocyclic compounds, there is no scientific literature to date that identifies this compound as RECTAS or as a compound with known efficacy in the modulation of pre-mRNA splicing for the treatment of Familial Dysautonomia. The thieno[3,2-b]pyridine scaffold has been investigated for various biological activities, but its specific application in correcting splicing defects associated with FD has not been reported. mdpi.comnih.gov
The mechanism of action for splicing modulators like RECTAS involves interaction with the spliceosome, the cellular machinery responsible for pre-mRNA splicing. nih.gov These small molecules can influence the recognition of splice sites and promote the inclusion of exons that are otherwise skipped due to the genetic mutation. nih.gov While the thieno[3,2-b]pyridine core is a versatile pharmacophore, current research on FD therapeutics is focused on other chemical scaffolds. nih.govnih.gov
General Antimicrobial and Antiviral Investigations of Pyridine (B92270) and Related Scaffolds
The pyridine ring and its fused heterocyclic derivatives, such as thienopyridines, are privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. researchgate.net This has led to extensive investigations into their potential as antimicrobial and antiviral agents.
The broader class of thieno[3,2-b]pyridine derivatives has been the subject of various studies exploring their antimicrobial properties. Research has shown that certain compounds possessing this scaffold exhibit activity against a range of bacterial and fungal pathogens. researchgate.net For instance, some synthesized thieno[2,3-b]pyridine derivatives have demonstrated notable antibacterial and antifungal activities. researchgate.net However, a review of the scientific literature reveals no specific studies detailing the antimicrobial or antifungal activity of this compound.
Similarly, in the realm of antiviral research, various pyridine and thienopyridine derivatives have been synthesized and evaluated for their efficacy against different viruses. mdpi.comnih.gov The structural diversity of this class of compounds allows for the fine-tuning of their biological activity. mdpi.com For example, certain substituted pyrrolo[2,3-d]pyrimidines, which share structural similarities with thienopyridines, have shown activity against human cytomegalovirus (HCMV). nih.gov Despite the general interest in the antiviral potential of these scaffolds, there are no published reports on the specific antiviral activity of this compound.
Design Principles for Modulating Biological Activity within the Thieno[3,2-b]pyridine Framework
The design of biologically active thieno[3,2-b]pyridine derivatives is centered on the principle of positional and substituent modulation. The scaffold's inherent properties allow it to serve as an anchor in ATP-competitive inhibition of kinases, often without being a direct mimic of the ATP molecule, by engaging with the kinase back pocket. mdpi.com This interaction mode provides a basis for achieving high kinome-wide selectivity. mdpi.com
A key design principle is that the biological and even photophysical properties of the thieno[3,2-b]pyridine scaffold are highly dependent on the site of substitution. mdpi.com For instance, research on thieno[3,2-b]pyridin-5(4H)-one derivatives has shown that the position of an aryl substituent can create a functional switch: 3-aryl derivatives tend to exhibit notable antitumor activity, whereas 2-aryl analogues display strong fluorescence. mdpi.com This site-dependent functional differentiation highlights how the placement of substituents can direct the molecule's primary application, be it pharmacological or as a biophotonic tool. mdpi.com The weak interaction of the core scaffold itself with the kinase hinge region is another critical aspect, which permits varied binding modes and contributes to the high selectivity observed in inhibitors based on this framework. mdpi.com
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of thieno[3,2-b]pyridine derivatives can be systematically modified by introducing or altering functional groups at various positions on both the pyridine and thiophene (B33073) rings.
Functionalization of the pyridine moiety, particularly at the 5-, 6-, and 7-positions, is a critical strategy for modulating biological activity. The use of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) reactions has enabled the synthesis of diverse libraries of substituted thieno[3,2-b]pyridines with potential antitumor activities. nih.gov For example, C-C couplings have been used to introduce various (hetero)aryl groups, leading to compounds with activity against triple-negative breast cancer (TNBC) cell lines. nih.gov Similarly, C-N and C-O couplings have been employed to further diversify the substitution patterns on the pyridine ring. nih.gov
The thiophene ring of the scaffold also presents key opportunities for modification. While C-N coupling reactions have been explored to functionalize this ring, a more profound illustration of its importance comes from the differential effects of aryl group placement. nih.gov Studies on thieno[3,2-b]pyridin-5(4H)-ones demonstrated that placing an aryl group at the C-3 position of the thiophene ring led to compounds with significant antitumor activity. mdpi.com In contrast, moving the aryl group to the C-2 position of the same scaffold resulted in compounds that were potent fluorophores but lacked the same level of antitumor effect. mdpi.com This divergence is attributed to differences in electronic conjugation; 2-aryl substitution allows for extended π-conjugation, whereas 3-aryl substitution leads to electronic decoupling due to steric hindrance with adjacent groups. mdpi.com
The 7-position of the thieno[3,2-b]pyridine core is a key vector for influencing potency and selectivity. In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a 7-alkoxy group was found to be a crucial component. researchgate.net Specifically, a series of 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides demonstrated promising mGlu5 potency. researchgate.net
In other contexts, such as kinase inhibition, different substituents at the 7-position have proven effective. For instance, 7-arylether derivatives of thieno[3,2-b]pyridine have been shown to inhibit VEGFR-2 and c-Met, two receptors involved in angiogenesis. nih.gov Similarly, compounds featuring a heteroarylamino group, such as 7-[(2,4-dichloro-5-methoxyphenyl)amino], have been developed as inhibitors of the non-receptor tyrosine kinase Src. nih.gov The introduction of a 7-ylthio moiety linked to a phenylurea structure has also yielded compounds with antiangiogenic and antitumor potential against breast cancer cell lines. nih.gov
The 5-position is another critical site for tuning the pharmacological profile. In the pursuit of mGlu5 NAMs based on the 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide scaffold, modifications to the amide moiety at C-5 were explored. researchgate.net Replacing a picolinamide (B142947) core with the thieno[3,2-b]pyridine scaffold while retaining a 5-fluoropyridyl amide at the 5-carboxamide position yielded a compound with an IC50 of 61 nM. researchgate.net Shifting the fluoro substituent on this pyridyl amide from the 5- to the 6-position caused a significant (>17-fold) drop in potency. researchgate.net Conversely, replacing the fluoro with a methyl group at the 6-position of the pyridine amide led to a 3-fold improvement in potency (IC50 = 22 nM), demonstrating high sensitivity to substituent changes in this region. researchgate.net
| Compound ID | Substituent on Pyridyl Amide at C-5 | hmGlu5 IC50 (nM) |
|---|---|---|
| 19aB | 5-Fluoro | 61 |
| 19aC | 6-Fluoro | 1100 |
| 19aD | 6-Methyl | 22 |
The available research literature extensively covers substitutions at positions 3, 5, and 7 of the thieno[3,2-b]pyridine ring system. For instance, studies on methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates have detailed the effects of various aryl groups at the 3-position. nih.gov However, specific and detailed structure-activity relationship studies focusing on the effects of substituents on a 2-arylcarboxamide fragment attached to the thieno[3,2-b]pyridine scaffold are not prominently featured in the reviewed sources. The primary focus has been on functionalization of the heterocyclic core itself or on other substituent positions.
Impact of Electron-Rich Groups on Activity Enhancement
The biological activity of thieno[3,2-b]pyridine derivatives can be significantly modulated by the electronic properties of their substituents. Research into thieno[3,2-b]pyridin-5(4H)-one derivatives has shown that the presence of electron-rich, para-substituted aryl groups at either the R1 or R3 position leads to enhanced cytotoxic activity. nih.gov This enhancement is thought to stem from more effective molecular interactions such as improved π-stacking, the formation of hydrogen bonds, or achieving a more optimal spatial orientation within the target's binding pocket. nih.gov This principle is consistent with broader observations among pyridine derivatives, where the inclusion of methoxy (B1213986) (-OMe) and hydroxyl (-OH) groups has been found to enhance antiproliferative activity. nih.gov The strategic placement of these electron-donating groups is a key consideration in optimizing the therapeutic potential of the thieno[3,2-b]pyridine scaffold.
Table 1: Impact of Electron-Rich Substituents on Cytotoxicity of Thieno[3,2-b]pyridin-5(4H)-one Derivatives This table illustrates the qualitative structure-activity relationship where electron-rich groups enhance biological activity as described in the text.
| Compound ID (Example) | Substitution Position | Substituent Type | Observed Activity |
|---|---|---|---|
| 10j, 10bb | R1 | Electron-Rich Aryl | Enhanced Cytotoxicity |
Binding Mode Analysis with Protein Targets
Weak Interaction with Kinase Hinge Regions and Variable Binding Modes
A defining characteristic of the thieno[3,2-b]pyridine scaffold in the context of kinase inhibition is its weak interaction with the kinase hinge region. nih.govresearchgate.net This region, which connects the N- and C-lobes of the kinase catalytic domain, typically anchors ATP and competitive inhibitors through a network of strong hydrogen bonds. nih.gov In contrast, the thieno[3,2-b]pyridine core does not form these strong, canonical interactions. researchgate.netmuni.cz This feature allows for a remarkable degree of flexibility, resulting in profoundly different and variable binding modes within the ATP pocket. nih.govresearchgate.net The isomeric compounds MU1464 and MU1668 serve as prime examples of how this weak hinge interaction permits distinct binding orientations while still achieving high kinome-wide selectivity. nih.govresearchgate.netmuni.cz
Identification of Anchoring Points in Kinase Back Pockets
Deviating from typical inhibitors that anchor firmly to the kinase hinge, derivatives of the thieno[3,2-b]pyridine scaffold are instead anchored in the back pocket of the ATP-binding site. nih.govresearchgate.netmuni.cz This mode of interaction is also observed with the isosteric furo[3,2-b]pyridine (B1253681) scaffold, suggesting it is a feature of this class of weakly hinge-interacting heterocycles. nih.gov By utilizing the back pocket, these inhibitors can exploit less conserved residues, which contributes to their high selectivity for specific kinases. nih.govresearchgate.net This binding strategy makes the thieno[3,2-b]pyridine core a valuable template for developing highly selective probes and inhibitors for underexplored protein kinases. nih.govresearchgate.netmuni.cz
Strategies for Lead Compound Identification and Optimization
Several strategic approaches have proven effective in the identification and optimization of lead compounds based on the thieno[3,2-b]pyridine core.
One primary strategy involves systematically mapping the chemical space around the central pharmacophore. nih.govresearchgate.net This approach led to the development of highly selective inhibitors of Haspin kinase, such as the chemical probe MU1920, by exploring various substitutions on the thieno[3,2-b]pyridine scaffold. nih.govresearchgate.netmuni.cz
Another approach is scaffold hopping , where the core structure is systematically altered to find novel chemotypes with desired activity. nih.gov This strategy was successfully used to design and synthesize a series of novel thieno[3,2-b]pyridinone derivatives with potent activity against Mycobacterium tuberculosis. nih.gov
Furthermore, site-dependent functional differentiation has been identified as a viable strategy. For thieno[3,2-b]pyridin-5(4H)-ones, it was found that aryl substitution at the 3-position conferred notable antitumor activity, while substitution at the 2-aryl position resulted in compounds with strong fluorescence. nih.gov This highlights the scaffold's potential for creating compounds with distinct biological or photophysical properties based on the substitution pattern. nih.gov
Finally, lead optimization can be achieved through modification of the fused ring systems . In the development of activators for the PKM2 enzyme, researchers explored changing a pyridazinone to a pyrimidinone ring system fused to a related thieno-pyrrole core to modulate compound properties. nih.gov
Conclusion
2 Synthetic Methodologies for this compound and its Structural Analogues
The functionalization of the this compound core is predominantly achieved through cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
1 Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a cornerstone reaction for creating carbon-carbon bonds between aryl or vinyl halides and an organoboron species. libretexts.org In the context of thieno[3,2-b]pyridine synthesis, it is widely used to introduce aryl and heteroaryl moieties at the C7 position by replacing the chloro substituent. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org This method is valued for the mild reaction conditions and the commercial availability and stability of a vast array of boronic acids and their esters. nih.gov The versatility of the Suzuki coupling has been demonstrated in the synthesis of various thieno[3,2-b]pyridine derivatives and other related heterocyclic systems. researchgate.netdntb.gov.ua
Research has shown that various palladium catalysts and ligands are effective for this transformation on similar chloro-substituted nitrogen heterocycles. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with less reactive aryl chlorides.
| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 7-Chloro-5-methyl- wikipedia.orgwikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 | researchgate.net |
| 2 | 3-Bromo-2-phenylthieno[3,2-b]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 94 | researchgate.net |
| 3 | 4-Chloroanisole | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 78 | nih.gov |
2 Sonogashira Coupling for Ethynyl (B1212043) and Aryl-Ethynyl Introduction
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction, co-catalyzed by palladium and copper complexes, is instrumental in introducing alkynyl functionalities onto the thieno[3,2-b]pyridine scaffold. The reaction proceeds under mild, typically basic conditions, and tolerates a wide range of functional groups on both the alkyne and the halide partner. soton.ac.uk This methodology has been successfully applied to chloro-substituted heterocycles, including those similar to this compound, to synthesize precursors for more complex molecules. researchgate.netresearchgate.net
The introduction of an ethynyl group opens up further synthetic possibilities, as the alkyne can participate in subsequent transformations such as cycloadditions, reductions, or further coupling reactions.
| Entry | Halide Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 7-Chloro-5-methyl- wikipedia.orgwikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 85 | researchgate.net |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | N/A | soton.ac.uk |
| 3 | 5-Chloro-4-iodopyrazole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Good | researchgate.net |
3 Buchwald-Hartwig Coupling for Amination at Pyridine Ring
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a key method for introducing primary and secondary amines at the C7-position of the thieno[3,2-b]pyridine nucleus, displacing the chlorine atom. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl chlorides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination of the aryl amine product. wikipedia.org
This method is highly valued in pharmaceutical synthesis due to its functional group tolerance and its ability to construct the aryl-amine bonds that are prevalent in bioactive molecules. researchgate.net
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 60 | chemspider.com |
| 2 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | High | researchgate.net |
| 3 | Aryl Chlorides | Various Amines | Pd(7) | KOᵗBu | Dioxane | Up to 96 | researchgate.net |
4 Ullmann Coupling for Ether Linkages
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.org This classic reaction is a viable method for introducing alkoxy or aryloxy groups at the C7-position of this compound. organic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. nih.gov The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating the diaryl ether linkages found in many natural products and pharmaceuticals. wikipedia.org
A notable application is the intramolecular Ullmann C-O reaction, which has been used to synthesize fused heterocyclic systems like thieno[3,2-b]benzofuran derivatives, demonstrating the utility of this reaction in building complex molecular architectures based on the thieno-fused core. nih.gov
| Entry | Aryl Halide | Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Chloronitrobenzene | Phenol | Copper | N/A | >210 | wikipedia.org |
| 2 | o-(Allyloxy)iodobenzene | Potassium Phenoxide | Cu(I) / 8-hydroxyquinoline | DMSO | 110 | nih.gov |
| 3 | 2-Bromo-3-(2-hydroxyphenyl)thiophene | Intramolecular | CuI / 1,10-phenanthroline | DMF | 120 | nih.gov |
5 Stille Cross-Coupling: Application in Multikilogram Scale Synthesis
The Stille reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide. psu.edu A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which makes them easy to handle and suitable for large-scale industrial synthesis. psu.edu The reaction is highly versatile and tolerates a wide variety of functional groups, which minimizes the need for protecting groups. psu.edu
While specific examples of multikilogram scale synthesis of this compound derivatives using this method are not prominently documented, the principles of the Stille reaction make it a strong candidate for such applications. Its application in the synthesis of various O,S,N-heterocycles has been reported, highlighting its potential for the thienopyridine scaffold. dntb.gov.ua The main drawback is the toxicity of the tin byproducts, which requires careful purification procedures. psu.edu
6 Negishi Cross-Coupling: Scalability Challenges and Robustness
The Negishi cross-coupling reaction pairs an organozinc reagent with an organic halide in a palladium- or nickel-catalyzed process. Organozinc reagents are more reactive than their boron and tin counterparts, which can be an advantage for coupling with less reactive chlorides. However, this increased reactivity also makes them more sensitive to air and moisture, presenting challenges for scalability. chemrxiv.org
Despite these challenges, the Negishi coupling is a robust method for functionalizing heterocyclic cores. chemrxiv.org Research into the synthesis of thienopyridine systems has utilized this reaction, for instance, by coupling an alkenylzinc chloride with a bromo-nitrothiophene to build the fused ring system. researchgate.net Overcoming the challenges of generating and handling the organozinc reagents on a large scale is key to leveraging the high reactivity and effectiveness of this coupling method in industrial settings. chemrxiv.org
3 Copper-Promoted Aminodechlorination Reactions
Beyond the palladium-catalyzed Buchwald-Hartwig reaction, copper-promoted amination offers an alternative pathway for C-N bond formation. This transformation, often considered a variation of the Ullmann condensation known as the Goldberg reaction, involves the coupling of an aryl halide with an amine using a copper catalyst. wikipedia.org Typically, these reactions require higher temperatures than their palladium-catalyzed counterparts and are often performed with aryl iodides or bromides, although activated aryl chlorides can also be used. wikipedia.org The reaction is accelerated by electron-withdrawing groups on the aryl halide. wikipedia.org While less common than the Buchwald-Hartwig reaction in modern synthesis, it remains a useful tool, particularly in specific substrate contexts where palladium catalysis may be problematic.
Halocyclization Methods for Thienopyridine Ring Closure
Halocyclization reactions represent a powerful strategy for the construction of the thiophene (B33073) ring in thieno[3,2-b]pyridine systems. This method generally involves the electrophilic cyclization of a suitably substituted pyridine precursor bearing an alkyne or a related unsaturated moiety. The reaction is initiated by a halogen electrophile, which activates the unsaturated bond, leading to an intramolecular attack by a sulfur nucleophile to form the thiophene ring.
For instance, the cyclization of o-alkynylstyrenes to form 3-halo-1H-indenes via a 5-endo-dig ring closure provides a conceptual framework that can be extended to nitrogen-containing heterocycles. pragmetis.com In the context of thienopyridine synthesis, a plausible precursor would be a 3-alkynyl-2-thiomethylpyridine derivative. Treatment of such a substrate with an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), would trigger the cyclization. The electrophile adds to the alkyne, and the pendant sulfur atom attacks the resulting intermediate, leading to the formation of the thieno[3,2-b]pyridine core with a halogen at a specific position on the newly formed thiophene ring. The regioselectivity of this cyclization is influenced by the nature of the substituents on both the pyridine and alkyne moieties, as well as the reaction conditions. nih.gov
One-Pot Synthetic Procedures in Green Solvents (e.g., PEG400)
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The Gewald reaction, a multicomponent reaction, is a prominent method for synthesizing 2-aminothiophenes and can be adapted for the one-pot synthesis of thieno[3,2-b]pyridines. lookchem.comumich.edu This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.
The use of green solvents, such as polyethylene (B3416737) glycol (PEG-400), has been explored to develop more environmentally benign synthetic protocols. researchgate.net For the synthesis of thieno[3,2-b]pyridine analogs, a one-pot approach in PEG-400 could involve the reaction of a substituted 2-chloropyridine-3-carbonitrile with a suitable ketone or aldehyde and a sulfur source. PEG-400 acts as a recyclable reaction medium and can promote the reaction, often leading to high yields and easy product isolation. nih.govorganic-chemistry.org The reaction proceeds through a series of steps, including a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization and aromatization to yield the thieno[3,2-b]pyridine scaffold. wikipedia.org The inherent properties of PEG-400, such as its thermal stability and ability to dissolve a wide range of organic and inorganic compounds, make it an excellent choice for such multicomponent reactions. researchgate.net
A study on the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives demonstrated the effectiveness of PEG-400 in a three-component reaction, highlighting its potential for broader applications in heterocyclic synthesis. scbt.com
Reaction Mechanisms and Regioselectivity in Thienopyridine Formation
The regioselectivity in the formation of thieno[3,2-b]pyridines is a critical aspect of their synthesis, particularly in reactions like the Gewald synthesis. The mechanism of the Gewald reaction has been a subject of study and is understood to proceed through a series of well-defined steps. wikipedia.org
The reaction typically initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent intramolecular cyclization of this intermediate, followed by tautomerization and aromatization, leads to the formation of the 2-aminothiophene ring. wikipedia.org
The regioselectivity of the final thieno[3,2-b]pyridine is determined by the initial structure of the pyridine precursor and the nature of the reactants in the Gewald reaction. For instance, starting with a 2-chloro-3-cyanopyridine (B134404) derivative and reacting it with a ketone will lead to a specific substitution pattern on the newly formed thiophene ring. The substituents on the ketone will determine the groups at positions 2 and 3 of the thiophene ring of the final product. The amino group, characteristic of the Gewald reaction product, would be at position 3 of the thieno[3,2-b]pyridine system.
In the case of halocyclization reactions, the regioselectivity is governed by the rules of electrophilic addition to alkynes and the subsequent intramolecular attack. The position of the halogen in the final product depends on the initial position of the alkyne on the pyridine ring and the electronic effects of the substituents present. nih.gov
Optimization of Reaction Conditions and Solvent Systems in Thienopyridine Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired thieno[3,2-b]pyridine product while minimizing side reactions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.
In the context of the Gewald reaction for synthesizing thieno[3,2-b]pyridine analogs, several studies have focused on optimizing the conditions. The choice of base is critical, with organic bases like triethylamine (B128534) or piperidine (B6355638) often being employed. lookchem.com The solvent system also plays a significant role. While traditional organic solvents like ethanol (B145695) or DMF can be used, the move towards greener alternatives has shown promising results. As mentioned, PEG-400 has been successfully used as a recyclable and efficient reaction medium. researchgate.netnih.gov Water has also been explored as a green solvent for Gewald-type reactions, sometimes in combination with a phase-transfer catalyst or a surfactant to overcome solubility issues. nih.gov
The optimization of a modified Gewald reaction for the synthesis of 2-aminothiophene linked benzimidazoles involved screening various organic solvents, with ethanol being identified as the optimal choice due to the better solubility of sulfur. researchgate.net This highlights the importance of solvent screening in achieving high yields.
The following table summarizes the optimization of conditions for a typical Gewald reaction, which can be extrapolated to the synthesis of thieno[3,2-b]pyridines.
| Entry | Solvent | Catalyst/Base | Temperature | Yield (%) |
| 1 | Toluene | Triethylamine | Reflux | Moderate |
| 2 | Acetonitrile | Triethylamine | Reflux | Moderate |
| 3 | Ethanol | Triethylamine | Reflux | High |
| 4 | Water/Et3N | - | Room Temp | High |
| 5 | PEG-400 | Catalyst-free | 90 °C | High |
This table is a generalized representation based on findings from various studies on Gewald reaction optimization. lookchem.comresearchgate.netnih.govresearchgate.net
Microwave irradiation has also been employed to accelerate the Gewald reaction, often leading to shorter reaction times and improved yields. wikipedia.org The optimization process, therefore, involves a systematic variation of these parameters to identify the most efficient and sustainable synthetic route.
Computational and Theoretical Studies in Thieno 3,2 B Pyridine Research
Molecular Docking Investigations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "7-Chloro-5-methoxythieno[3,2-b]pyridine," molecular docking can be employed to understand its binding affinity and mode of interaction with various protein targets.
While specific docking studies on "this compound" are not extensively documented in publicly available literature, research on analogous thieno[2,3-b]pyridine (B153569) and pyrimidine (B1678525) derivatives provides a framework for its potential interactions. For instance, docking studies on pyrimidine derivatives have been used to investigate their inhibitory potential against targets like EGFR (Epidermal Growth Factor Receptor) kinase, including both wild-type and mutant forms. nih.gov Similarly, thieno[2,3-c]pyridine (B153571) derivatives have been evaluated as potential Hsp90 inhibitors through molecular docking, which helps in understanding the crucial molecular interactions. nih.gov
For the thieno[3,2-b]pyridine (B153574) scaffold, studies have shown its potential to act as a template for highly selective kinase inhibitors. researchgate.net The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be explored using molecular docking to design inhibitors with high selectivity. researchgate.net A hypothetical docking study of "this compound" into a kinase binding site would likely show the thieno[3,2-b]pyridine core forming key interactions, while the chloro and methoxy (B1213986) substituents would influence the binding affinity and selectivity by interacting with specific pockets of the protein.
A study on 3-methoxy flavone (B191248) derivatives used molecular docking to investigate their binding to ER-α and EGFR, revealing that methoxy groups can enhance oral bioavailability by resisting metabolism. nih.gov This suggests that the 5-methoxy group in "this compound" could play a significant role in its pharmacokinetic profile.
Table 1: Example of Molecular Docking Data for Related Compounds
| Compound Class | Protein Target | Key Interactions Observed | Reference |
| Thieno[3,2-b]pyrrole-5-carboxamide | LSD1 | Stabilization by Asn535 | rsc.org |
| Pyridine (B92270)/pyrimidine derivatives | EGFR (Wild and T790M) | Inhibition of kinase activity | nih.gov |
| Thieno[2,3-c]pyridine derivatives | Hsp90 | Plausible binding modes identified | nih.gov |
| Pyrido[2,3-d]pyrimidine-4(1H) dione | Anticancer targets | High support for experimental results | researchgate.net |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful tool to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes.
For thieno[3,2-b]pyridine derivatives, MD simulations can complement molecular docking studies by providing a dynamic view of the binding interactions. For example, in a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were used to explore the binding modes of newly designed molecules. rsc.org These simulations help in understanding the stability of the ligand in the binding pocket and the key residues involved in maintaining the interaction.
While specific MD simulation data for "this compound" is not available, the methodology has been applied to similar structures. For instance, MD studies on flavone derivatives have been used to prove the stability of ligand-protein complexes. nih.gov Similarly, MD simulations of thiazole (B1198619) Schiff base derivatives showed that the compounds remained stable in the binding site of the target receptors throughout the simulation time. nih.gov This indicates that if "this compound" were to be docked into a protein target, subsequent MD simulations would be crucial to validate the stability of the predicted binding pose and to understand the dynamic nature of the interactions.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.
For the thieno[3,2-b]pyridine scaffold, QSAR studies can be instrumental in designing more potent derivatives. Although a specific QSAR model for "this compound" has not been reported, studies on related structures highlight the utility of this approach. For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors was successful in establishing models with good predictive capabilities. rsc.org These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), helped in designing novel compounds with high predicted activity. rsc.org
Another study on pyrimidine derivatives used QSAR analysis to predict their anticancer activity as VEGFR-2 receptor inhibitors. nih.gov Both multiple linear regression and artificial neural network methods were employed to build the QSAR models. The study concluded that the nonlinear neural network method was more powerful in predicting the pharmacological activity. nih.gov This suggests that a similar approach could be applied to a series of "this compound" analogs to build a predictive model for their biological activity.
Table 2: Example of QSAR Model Parameters for Related Scaffolds
| QSAR Model | Compound Series | Statistical Parameters | Reference |
| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamide | q² = 0.783, r² = 0.944, r_pred² = 0.851 | rsc.org |
| CoMSIA | Thieno[3,2-b]pyrrole-5-carboxamide | q² = 0.728, r² = 0.982, r_pred² = 0.814 | rsc.org |
| MLR | Furopyrimidine and thienopyrimidine derivatives | R² = 0.874, RMSE = 10.97 | nih.gov |
In Silico Predictive Analysis for Drug-Likeness and Target Identification
In silico predictive tools are widely used to assess the drug-likeness of compounds based on their physicochemical properties. These predictions, often guided by rules such as Lipinski's rule of five, help in the early identification of compounds with potentially poor pharmacokinetic profiles.
For "this compound," some predicted properties are available from public databases like PubChem. uni.lu These predictions can give an initial idea of its drug-likeness. For instance, the predicted XlogP value, a measure of lipophilicity, is 2.9, which falls within the acceptable range for oral drugs. uni.lu
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial step. While specific ADMET predictions for "this compound" are not detailed in the literature, studies on related sulfonamide derivatives tethered with pyridine have included such analyses using online servers like SwissADME. nih.gov Similarly, in silico ADMET predictions for thiazole Schiff base derivatives have been used to validate their oral bioavailability. nih.gov These studies typically evaluate parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C8H6ClNOS | uni.lu |
| Monoisotopic Mass | 198.98586 Da | uni.lu |
| XlogP | 2.9 | uni.lu |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 1 | - |
Note: Some properties are calculated based on the structure as specific sourced data is unavailable.
Cheminformatics Approaches for Exploring Chemical Space and Scaffold Diversity
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. It plays a crucial role in exploring the chemical space around a particular scaffold and identifying novel derivatives with desired properties.
The thieno[3,2-b]pyridine scaffold is considered an attractive template for developing selective inhibitors for various biological targets, particularly protein kinases. researchgate.net Cheminformatics approaches can be used to map the chemical space around this central pharmacophore to design new series of inhibitors. By analyzing the structural diversity of known thieno[3,2-b]pyridine derivatives and their biological activities, it is possible to identify key structural features required for activity and selectivity.
A flexible scaffold-based cheminformatics approach has been proposed for the rational design of polypharmacological drugs, which are drugs that act on multiple targets. nih.gov This approach involves fitting a flexible scaffold to different receptors in various binding poses. The thieno[3,2-b]pyridine scaffold, with its potential for diverse binding modes, is a suitable candidate for such an approach. researchgate.net By exploring the chemical space around "this compound," it may be possible to design derivatives with tailored polypharmacology for complex diseases.
Advanced Analytical and Characterization Methodologies in Thieno 3,2 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 7-Chloro-5-methoxythieno[3,2-b]pyridine molecule can be unequivocally established.
One-dimensional NMR provides fundamental information about the number and type of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet. The protons on the thiophene (B33073) and pyridine (B92270) rings will appear as doublets or singlets depending on their neighboring protons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the pyridine ring.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The assignments are based on chemical shifts, which are sensitive to the electronic environment of each carbon. The carbon attached to the methoxy group will have a characteristic shift, as will the carbons bonded to chlorine and those in the heterocyclic rings.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| 2-H | 7.5 - 7.8 (d) | 120 - 125 |
| 3-H | 7.2 - 7.5 (d) | 115 - 120 |
| 6-H | 7.0 - 7.3 (s) | 105 - 110 |
| 5-OCH₃ | 3.9 - 4.1 (s) | 55 - 60 |
| C2 | - | 120 - 125 |
| C3 | - | 115 - 120 |
| C3a | - | 150 - 155 |
| C5 | - | 160 - 165 |
| C6 | - | 105 - 110 |
| C7 | - | 145 - 150 |
| C7a | - | 130 - 135 |
| Note: Predicted values are based on general principles and data from similar heterocyclic systems. Actual experimental values may vary. |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the singlet of the methoxy protons to the methoxy carbon signal, and correlations between the aromatic protons and their respective ring carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.gov It is vital for establishing the connectivity between different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include the correlation of the methoxy protons to the C-5 carbon of the pyridine ring and correlations from the aromatic protons to adjacent and quaternary carbons, confirming the fusion of the thiophene and pyridine rings. nih.gov The use of such 2D NMR techniques is standard for the detailed structural study of thieno[2,3-b]pyridine (B153569) derivatives and related systems. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. nih.gov
For this compound, the molecular formula is C₈H₆ClNOS. uni.lu HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a measured mass that matches the calculated exact mass, confirming the elemental composition. uni.lu The presence of chlorine would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
Interactive Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₆ClNOS | uni.lu |
| Monoisotopic Mass | 198.98586 Da | uni.lu |
| Predicted [M+H]⁺ | 199.99314 m/z | uni.lu |
| Predicted [M+Na]⁺ | 221.97508 m/z | uni.lu |
| Predicted [M+K]⁺ | 237.94902 m/z | uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features.
Interactive Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |
| Aromatic Rings | C-H stretch | 3000 - 3100 |
| Aromatic Rings | C=C/C=N stretch | 1450 - 1600 |
| Methoxy Group | C-H stretch | 2850 - 2960 |
| Methoxy Group (Ether) | C-O stretch | 1050 - 1250 |
| Chloro Group | C-Cl stretch | 600 - 800 |
| Thiophene Ring | C-S stretch | 600 - 700 |
In Vitro Anticancer Drug Discovery Screening Methodologies (e.g., Sulforhodamine B (SRB) Assay)
Thieno[3,2-b]pyridine (B153574) derivatives have been investigated for their potential as anticancer agents. mdpi.comchemimpex.com A standard and robust method for initial in vitro screening of potential anticancer compounds is the Sulforhodamine B (SRB) assay. nih.gov
The SRB assay is a colorimetric assay used to determine cytotoxicity and cell proliferation. nih.gov Its principle is based on the ability of the SRB dye to bind stoichiometrically to proteins under mildly acidic conditions. nih.gov The amount of bound dye is directly proportional to the total protein mass, which can be used as a proxy for the number of living cells. nih.gov
The typical workflow for an SRB assay involves the following steps:
Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach. nih.gov
Drug Treatment: The cells are incubated with various concentrations of the test compound (e.g., this compound) for a set period, typically 48-72 hours. nih.gov
Fixation: The cells are fixed to the plate, often using trichloroacetic acid (TCA), which also precipitates total cellular protein. nih.gov
Staining: The plates are washed, and the cells are stained with the Sulforhodamine B dye. nih.gov
Solubilization and Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base). The absorbance is then read on a plate reader at a specific wavelength (around 510 nm). nih.gov
This high-throughput and cost-effective method is widely used by institutions like the National Cancer Institute for screening potential anticancer drugs and has been instrumental in the discovery of several compounds used in cancer medicine. nih.gov The SRB assay is a suitable and validated method for evaluating the potential antiproliferative effects of this compound against a panel of human cancer cell lines.
Future Directions and Emerging Research Opportunities
Design and Synthesis of Next-Generation Thieno[3,2-b]pyridine (B153574) Derivatives with Enhanced Properties
The functionalized thieno[3,2-b]pyridine framework, particularly with reactive sites like the chlorine atom in 7-Chloro-5-methoxythieno[3,2-b]pyridine, serves as a crucial starting point for creating next-generation derivatives. chemimpex.com A primary challenge with many active thieno[2,3-b]pyridine (B153569) compounds has been poor solubility, often attributed to their planar structure which promotes strong intermolecular stacking and crystal packing. mdpi.com A key future direction involves the synthesis of derivatives designed to overcome this limitation. One successful strategy has been the incorporation of bulky, cleavable ester and carbonate groups, which act as 'prodrug-like' moieties to disrupt crystal packing, thereby improving solubility and enhancing intracellular concentrations and anti-proliferative activity. mdpi.com
Another promising approach is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig C-N coupling, to introduce diverse aryl and heteroarylamine substituents. researchgate.net This method has been used to synthesize novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with significant antitumoral activities. researchgate.net Similarly, the Suzuki-Miyaura C-C cross-coupling reaction has been employed to create new methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, some of which exhibit potent antitumor effects. mdpi.com
The "scaffold hopping" strategy is also a valuable tool, as demonstrated in the design of thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis. nih.gov This approach allows chemists to replace a core molecular structure with a different one while maintaining similar biological activity, potentially leading to improved properties.
Table 1: Examples of Synthetic Strategies for Thieno[3,2-b]pyridine Derivatives
| Strategy | Starting Scaffold/Reaction | Resulting Derivative Class | Observed Property Enhancement |
|---|---|---|---|
| Prodrug-like Modification | Addition of ester/carbonate groups to alcohol-containing thienopyridines | 'Prodrug-like' thieno[2,3-b]pyridines | Increased anti-proliferative activity and solubility by disrupting crystal packing. mdpi.com |
| Buchwald-Hartwig Coupling | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate + (hetero)arylamines | 6-[(Hetero)arylamino]thieno[3,2-b]pyridines | Potent antitumoral activity against breast, melanoma, and lung cancer cell lines. researchgate.net |
| Suzuki-Miyaura Coupling | Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate + (hetero)arylboronic acids/esters | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | Antitumor activity in triple-negative breast cancer cell lines. mdpi.com |
| Scaffold Hopping | Design based on known anti-tubercular agents | Thieno[3,2-b]pyridinone derivatives | Potent activity against Mycobacterium tuberculosis, including in vivo efficacy. nih.gov |
Exploration of Novel Biological Targets and Underexplored Therapeutic Areas
The thieno[3,2-b]pyridine scaffold has demonstrated activity against a range of biological targets, and significant opportunities lie in exploring its potential further. While derivatives have been investigated as inhibitors of well-known cancer-related targets like the non-receptor tyrosine kinase c-Src, recent research has expanded into underexplored protein kinases. researchgate.netnih.gov The thieno[3,2-b]pyridine core has proven to be an attractive scaffold for developing highly selective inhibitors for kinases such as Haspin, which are often difficult to target. researchgate.netceitec.eu The weak interaction of the core with the kinase hinge region allows for different binding modes, facilitating high selectivity. researchgate.net
Beyond oncology, the therapeutic potential of these compounds is being investigated in other areas of unmet clinical need.
Infectious Diseases : A series of thieno[3,2-b]pyridinone derivatives were found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, identifying a promising new chemotype for anti-TB drug development. nih.gov
Neurodegenerative Diseases : Novel thieno[3,2-b]pyridine derivatives are being explored as potential treatments for conditions like Huntington's Disease. researchgate.net
Prostate Cancer : Thieno[2,3-b]pyridine compounds have been shown to potently inhibit the proliferation and motility of prostate cancer cells, including in patient-derived explant models that appear resistant to current therapies like enzalutamide. nih.gov
The broad spectrum of activity suggests that systematic screening of thieno[3,2-b]pyridine libraries against diverse panels of biological targets could uncover entirely new therapeutic applications.
Table 2: Investigated Biological Targets for Thieno[3,2-b]pyridine Derivatives
| Biological Target | Therapeutic Area | Derivative Class | Reference |
|---|---|---|---|
| c-Src non-receptor tyrosine kinase | Cancer | 3-Amino-thieno[2,3-b]pyridines | nih.gov |
| Enoyl-ACP reductase (InhA) | Tuberculosis | Thieno[3,2-b]pyridinones | nih.gov |
| Haspin (protein kinase) | Cancer | Thieno[3,2-b]pyridines | researchgate.netceitec.eu |
| Phosphoinositide phospholipase C (PI-PLC) | Cancer | Thieno[2,3-b]pyridines | researchgate.net |
| Androgen Receptor Signaling Axis (indirectly) | Prostate Cancer | Thieno[2,3-b]pyridines | nih.gov |
Integration of Advanced Computational Methods for Rational Drug Design and Optimization
The future of drug discovery involving the thieno[3,2-b]pyridine scaffold will be heavily influenced by advanced computational methods. In silico techniques are crucial for accelerating the design and optimization process, reducing costs, and improving the success rate of drug candidates. nih.gov
Molecular docking is a key computational tool used to predict how these molecules will bind to their target proteins. nih.gov For instance, docking studies have been used to understand the orientation and interactions of thieno[2,3-b]pyridine derivatives within the ATP hydrophobic pocket of c-Src kinase and to rationalize the activity of quinazolinones featuring thienopyridine scaffolds against p38α MAPK kinase. nih.govnih.gov Such studies provide critical insights into structure-activity relationships, guiding the synthesis of analogs with improved potency and selectivity. nih.gov
Beyond target interaction, computational models are essential for predicting the pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of new derivatives. nih.govnih.gov Researchers use these methods to evaluate drug-likeness, CNS penetration, and potential metabolites, allowing for the early identification of candidates with favorable profiles. nih.gov This computational pre-screening enables a more focused and efficient synthetic effort on compounds with the highest probability of success.
Development of Environmentally Sustainable and Scalable Synthetic Processes
As the pharmaceutical applications of thieno[3,2-b]pyridines expand, the need for environmentally sustainable and scalable synthetic processes becomes paramount. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste, reduce the use of hazardous materials, and improve efficiency. rasayanjournal.co.inmdpi.com
Future research will focus on adapting and developing green methodologies for the thieno[3,2-b]pyridine core. Key approaches include:
Microwave-Assisted Synthesis : This technique often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient and atom-economical, reducing the number of synthetic steps and purification processes. rasayanjournal.co.in
Green Solvents and Catalysts : The use of safer, biodegradable solvents (like ionic liquids) and heterogeneous or reusable catalysts can drastically reduce the environmental impact of synthesis. rasayanjournal.co.inmdpi.com
Solvent-Free and Mechanical Methods : Techniques like ball milling and grinding reactions eliminate the need for hazardous solvents, simplifying workup and reducing waste. rasayanjournal.co.inmdpi.com
Developing scalable versions of these green routes, such as moving from laboratory-scale microwave reactions to continuous flow processes, will be critical for the industrial production of thieno[3,2-b]pyridine-based drugs. beilstein-journals.org Facile synthetic routes that avoid unstable reagents and use inexpensive, stable starting materials are also a key area of investigation for large-scale manufacturing. chemicalpapers.com
Application of Thieno[3,2-b]pyridine Scaffolds in Material Science and Catalysis
While the primary focus has been on medicinal chemistry, the unique electronic properties of the thieno[3,2-b]pyridine scaffold suggest significant potential in material science and catalysis. Its chlorinated form is noted for its potential in creating advanced materials, such as conductive polymers for use in electronics and sensors. chemimpex.com
Research into related sulfur-containing heterocyclic systems has already demonstrated their utility. For example, polymers containing the structurally similar thieno[3,2-b]thiophene (B52689) unit have been designed as donor-acceptor (D-A) type materials. mdpi.com When prepared as composites with activated carbon, these polymers show promise as anode materials for lithium-ion batteries (LIBs). mdpi.com
Future opportunities for the thieno[3,2-b]pyridine scaffold in this domain include:
Organic Electronics : Designing and synthesizing novel derivatives for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Sensing : Developing functionalized thienopyridines that can act as chemosensors for detecting specific ions or molecules.
Catalysis : Exploring the use of metal complexes of thienopyridine ligands as catalysts in organic synthesis, leveraging the coordinating ability of the pyridine (B92270) nitrogen and the electronic influence of the fused thiophene (B33073) ring.
The exploration of these non-biological applications represents a nascent but potentially fruitful avenue for future research on the thieno[3,2-b]pyridine system.
Q & A
Q. What are the recommended synthetic routes for 7-Chloro-5-methoxythieno[3,2-b]pyridine?
The synthesis typically involves multi-step halogenation and cyclization reactions . A plausible route includes:
- Step 1 : Cyclization of a thiophene-pyridine precursor (e.g., thieno[3,2-b]pyridine) under controlled conditions.
- Step 2 : Selective chlorination using reagents like POCl₃ or N-chlorosuccinimide (NCS) in anhydrous solvents (e.g., DCM) at low temperatures to ensure regioselectivity at the 7-position .
- Step 3 : Methoxylation via nucleophilic substitution, employing sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF .
Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-halogenation.
Q. How is this compound characterized structurally?
Primary methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C5, chlorine at C7) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .
Pitfalls : Impurities from incomplete reactions may complicate spectral interpretation—use recrystallization or column chromatography for purification.
Q. What are the key reactivity patterns of this compound?
- Electrophilic Substitution : The methoxy group at C5 directs electrophiles to the ortho/para positions, while chlorine at C7 deactivates the thiophene ring .
- Nucleophilic Displacement : Chlorine at C7 can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMSO) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C3 or C6 positions using Pd catalysts, enabling derivatization for SAR studies .
Advanced Research Questions
Q. How to design experiments to assess kinase inhibitory activity?
Methodology :
- In Vitro Kinase Assays : Use purified kinases (e.g., EGFR, VEGFR) with ATP-competitive assays. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays .
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle-only groups.
- Data Interpretation : Compare dose-response curves with known inhibitors (e.g., erlotinib) to evaluate potency .
Advanced Tip : Pair with molecular docking studies to predict binding modes to kinase active sites.
Q. How to resolve contradictions in reported biological activities of thieno[3,2-b]pyridine derivatives?
Approach :
- Structural Comparisons : Analyze substituent effects using a table like:
| Compound | Substituents | Biological Activity (IC₅₀) | Notes |
|---|---|---|---|
| 7-Cl-5-OMe-thieno[3,2-b]py | Cl (C7), OMe (C5) | Under investigation | High predicted solubility |
| 6-Iodo-thieno[3,2-b]py | I (C6) | 150 nM (Kinase X) | Steric hindrance limits uptake |
Q. What in vivo models are suitable for studying its therapeutic potential?
Models :
- Cancer Xenografts : Administer compound (10–50 mg/kg, IP/PO) to nude mice implanted with human cancer cells (e.g., HCT-116). Monitor tumor volume and metastasis .
- PK/PD Studies : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
Challenges : Address poor solubility via formulations (e.g., PEG-400/water mixtures) .
Q. How to optimize regioselectivity in derivatization reactions?
Strategies :
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions before electrophilic quenching .
- Protecting Groups : Temporarily block the methoxy group with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) to direct reactions to the thiophene ring .
Q. What analytical techniques validate compound stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varied pH. Monitor degradation products via UPLC-PDA .
- Stability-Indicating Assays : Use validated HPLC methods with photodiode array detection to track decomposition peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
